molecular formula C26H25N3O4 B11524573 6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11524573
M. Wt: 443.5 g/mol
InChI Key: UERRGTQCPHYKHV-UHFFFAOYSA-N
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Description

6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of benzoisoquinoline derivatives This compound is characterized by the presence of morpholine rings and a phenyl group attached to the benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with morpholine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-
  • 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Uniqueness

6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique structural features, such as the presence of morpholine rings and a phenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

6,7-dimorpholin-4-yl-2-phenylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C26H25N3O4/c30-25-19-6-8-21(27-10-14-32-15-11-27)24-22(28-12-16-33-17-13-28)9-7-20(23(19)24)26(31)29(25)18-4-2-1-3-5-18/h1-9H,10-17H2

InChI Key

UERRGTQCPHYKHV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5)N6CCOCC6

Origin of Product

United States

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